molecular formula C24H23N B8642578 1-(Triphenylmethyl)-1,2,3,6-tetrahydropyridine CAS No. 73962-46-6

1-(Triphenylmethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8642578
Key on ui cas rn: 73962-46-6
M. Wt: 325.4 g/mol
InChI Key: RHEHGMVJJSEEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829580B2

Procedure details

To a solution of (E)-3-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}-1-(triphenylmethyl)piperidin-4-ol (17.45 g) in toluene (300 ml) were added thioacetic acid (4.6 ml) and N,N-dimethylformamide dineopentylacetal (18 ml). The resulting solution was stirred at room temperature for 15 minutes, and the reaction was stopped by an addition of a saturated aqueous sodium chloride solution. The products were extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel using a mixture of hexane, ethyl acetate and dichloromethane (1:1:1) as the eluent to afford an approximately 1:3 mixture of (E)-4-(acetylsulfanyl)-3-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}-1-(triphenylmethyl)piperidine and 5-(acetylsulfanyl){[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methylidene}methyl)-1-(triphenylmethyl)-1,2,3,6-tetrahydropyridine (17.83 g, yield: 92%).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(CN2C=C(/C=[C:14]3\[CH2:15][N:16]([C:21]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)([C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)[CH2:17][CH2:18][CH:19]\3O)N=N2)=CC=1.C(O)(=S)C.C(OC(OCC(C)(C)C)N(C)C)C(C)(C)C.[Cl-].[Na+].C(SC1CCN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C/C/1=C\C1N=NN(CC2C=CC(OC)=CC=2)C=1)(=O)C>C1(C)C=CC=CC=1>[C:22]1([C:21]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[N:16]2[CH2:15][CH:14]=[CH:19][CH2:18][CH2:17]2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17.45 g
Type
reactant
Smiles
COC1=CC=C(CN2N=NC(=C2)\C=C\2/CN(CCC2O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
18 mL
Type
reactant
Smiles
C(C(C)(C)C)OC(N(C)C)OCC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SC1/C(/CN(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=C/C=1N=NN(C1)CC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The products were extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane, ethyl acetate and dichloromethane (1:1:1) as the eluent
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCC=CC1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.83 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 170.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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